An In-Depth Technical Guide to 2-Ethynyl-1-methylpyrrolidine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Ethynyl-1-methylpyrrolidine: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Ethynyl-1-methylpyrrolidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, established chemical principles, and predictive models to offer insights into its structure, chemical properties, plausible synthetic routes, and potential reactivity. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical scaffolds. All presented protocols and data should be considered with the understanding that they are based on analogous systems and require experimental validation.
Introduction and Molecular Structure
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional structure and versatile chemical handles.[1] The introduction of an ethynyl group at the 2-position of the N-methylated pyrrolidine core, as in 2-Ethynyl-1-methylpyrrolidine, presents a molecule with a rich potential for chemical diversification and application in medicinal chemistry. The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and addition reactions.
Molecular Structure:
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IUPAC Name: 2-ethynyl-1-methylpyrrolidine
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Molecular Formula: C₇H₁₁N
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Canonical SMILES: C#CC1CCCN1C
The structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methyl group attached to the nitrogen atom and an ethynyl group (-C≡CH) at the carbon atom adjacent to the nitrogen.
Physicochemical and Spectroscopic Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Ethynyl-1-methylpyrrolidine. These values are estimated based on the properties of analogous compounds like (R)-2-Methylpyrrolidine and general principles of physical organic chemistry.[2]
| Property | Predicted Value | Notes and Rationale |
| Molecular Weight | 109.17 g/mol | Calculated from the molecular formula C₇H₁₁N. |
| Appearance | Colorless to light yellow liquid | Based on the appearance of similar small N-alkylpyrrolidines.[2] |
| Boiling Point | ~140-160 °C | Estimated to be higher than N-methylpyrrolidine (81 °C) due to the increased molecular weight and polarizability of the ethynyl group. |
| Density | ~0.85 - 0.95 g/mL | Similar to other N-alkylpyrrolidines. |
| Solubility | Soluble in water and common organic solvents | The polar amine functionality and the potential for hydrogen bonding with the alkyne suggest good solubility in polar solvents.[3] |
| pKa (of conjugate acid) | ~10-11 | The nitrogen atom is a tertiary amine, and its basicity is expected to be similar to other N-alkylpyrrolidines. |
Predicted Spectroscopic Data:
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¹H NMR: Expected signals would include a singlet for the N-methyl group (~2.2-2.5 ppm), multiplets for the pyrrolidine ring protons (~1.5-3.5 ppm), and a singlet for the acetylenic proton (~2.0-2.5 ppm).
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¹³C NMR: The spectrum would show characteristic peaks for the N-methyl carbon (~40 ppm), the pyrrolidine ring carbons (~20-60 ppm), and two distinct signals for the sp-hybridized carbons of the ethynyl group (~70-90 ppm).
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IR Spectroscopy: Key vibrational bands would be expected for the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, which may be weak), and C-N stretching vibrations.
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 109. Common fragmentation patterns would involve the loss of the ethynyl group or cleavage of the pyrrolidine ring.
Synthesis of 2-Ethynyl-1-methylpyrrolidine
While a specific, validated synthesis for 2-Ethynyl-1-methylpyrrolidine is not documented, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 2-alkynylpyrrolidines.[4] The following proposed synthesis starts from the readily available N-methyl-2-pyrrolidinone.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 2-Ethynyl-1-methylpyrrolidine.
Experimental Protocol (Hypothetical):
Step 1: Formation of the Vilsmeier Reagent and Chloroiminium Salt Intermediate
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To a stirred solution of dimethylformamide (DMF) in an inert solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
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Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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To this mixture, add N-methyl-2-pyrrolidinone dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the formation of the chloroiminium salt is complete (monitored by TLC or ¹H NMR).
Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich compounds. In this case, it activates the lactam for subsequent nucleophilic attack.
Step 2: Alkynylation
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In a separate flask, prepare ethynylmagnesium bromide by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF).
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Cool the solution of the chloroiminium salt from Step 1 to 0 °C and slowly add the freshly prepared ethynylmagnesium bromide solution.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethynyl-1-methyl-2,3-dihydropyrrole.
Causality: The Grignard reagent derived from acetylene is a potent nucleophile that readily adds to the electrophilic carbon of the iminium salt, thereby introducing the desired ethynyl group.
Step 3: Reduction of the Enamine/Imine
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Dissolve the crude product from Step 2 in a suitable solvent such as methanol or ethanol.
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Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
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Stir the reaction at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS).
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Carefully quench the reaction with water and remove the solvent under reduced pressure.
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Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-Ethynyl-1-methylpyrrolidine.
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Purify the final product by distillation or column chromatography.
Causality: Sodium borohydride is a mild and effective reducing agent for the selective reduction of the enamine or imine functionality to the corresponding amine without affecting the alkyne.
Chemical Reactivity
The chemical reactivity of 2-Ethynyl-1-methylpyrrolidine is dictated by two primary functional groups: the terminal alkyne and the tertiary amine of the pyrrolidine ring.
Reactions of the Ethynyl Group:
The terminal alkyne is a versatile functional group that can participate in a wide range of reactions:
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Deprotonation and Nucleophilic Attack: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium, sodium amide) to form a potent acetylide nucleophile. This nucleophile can then react with various electrophiles, such as alkyl halides, aldehydes, ketones, and epoxides, to form new carbon-carbon bonds.
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Sonogashira Coupling: In the presence of a palladium catalyst and a copper co-catalyst, the terminal alkyne can be coupled with aryl or vinyl halides to form substituted alkynes.
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Click Chemistry (Huisgen Cycloaddition): The ethynyl group can undergo a [3+2] cycloaddition reaction with azides, typically catalyzed by copper(I), to form 1,2,3-triazoles. This is a highly efficient and widely used bioorthogonal reaction.
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Hydration: In the presence of a mercury(II) catalyst and acid, the alkyne can be hydrated to form a methyl ketone (Markovnikov addition).
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Hydroboration-Oxidation: Reaction with a borane reagent followed by oxidative workup will yield an aldehyde (anti-Markovnikov addition).
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Reduction: The alkyne can be reduced to an alkene (using Lindlar's catalyst for the cis-alkene or sodium in liquid ammonia for the trans-alkene) or to an alkane (using catalytic hydrogenation with catalysts like palladium on carbon).
Reactions involving the Pyrrolidine Ring:
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N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.
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Quaternization: Reaction with alkyl halides will lead to the formation of a quaternary ammonium salt.
Caption: Key reaction pathways for 2-Ethynyl-1-methylpyrrolidine.
Potential Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The incorporation of a reactive ethynyl group in 2-Ethynyl-1-methylpyrrolidine opens up numerous possibilities for its use as a versatile building block in drug discovery.
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Scaffold for Combinatorial Chemistry: The dual functionality of the amine and the alkyne allows for the rapid generation of diverse libraries of compounds. The alkyne can be functionalized using high-throughput click chemistry or Sonogashira coupling reactions.
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Probing Biomolecular Interactions: The small size of the ethynyl group makes it an excellent bioisostere for other functional groups. Furthermore, it can serve as a reactive handle for the attachment of fluorescent probes, affinity tags, or for covalent modification of biological targets.
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Development of Novel Therapeutics: Pyrrolidine derivatives have shown a wide range of biological activities, including acting as enzyme inhibitors, receptor ligands, and antimicrobial agents. The unique electronic and steric properties of the ethynyl group could be exploited to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. For instance, related 2-substituted pyrrolidines are being investigated for their potential in treating neurological disorders.[5]
Conclusion
2-Ethynyl-1-methylpyrrolidine is a molecule with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently limited, this technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its expected chemical reactivity based on established chemical principles and data from analogous compounds. The versatility of the terminal alkyne and the proven biological relevance of the pyrrolidine scaffold make 2-Ethynyl-1-methylpyrrolidine a promising candidate for further investigation and application in the development of novel chemical entities. It is imperative that the information presented herein is used as a foundation for experimental validation.
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